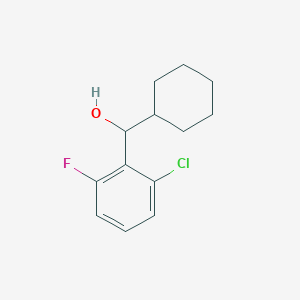

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol

CAS No.:

Cat. No.: VC13373289

Molecular Formula: C13H16ClFO

Molecular Weight: 242.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClFO |

|---|---|

| Molecular Weight | 242.71 g/mol |

| IUPAC Name | (2-chloro-6-fluorophenyl)-cyclohexylmethanol |

| Standard InChI | InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2 |

| Standard InChI Key | QJPROXQPNAXCOW-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O |

| Canonical SMILES | C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O |

Introduction

Chemical Identity and Structural Features

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (molecular formula: , molecular weight: 241.71 g/mol) consists of a methanol core substituted with a 2-chloro-6-fluorophenyl group and a cyclohexyl group. The phenyl ring’s substitution pattern introduces steric and electronic effects that influence the compound’s reactivity. The chlorine atom at the ortho position and fluorine at the para position relative to the methanol group create a polarized aromatic system, while the cyclohexyl substituent contributes significant steric bulk, potentially affecting solubility and crystallinity .

Table 1: Estimated Physicochemical Properties

The compound’s exact mass (240.0768 g/mol) and PSA (20.23 Ų) align with typical secondary alcohols, suggesting moderate polarity .

Synthesis and Reaction Pathways

While no direct synthesis of (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is documented, plausible routes can be inferred from related methodologies:

Grignard Addition to Ketone Precursors

A ketone intermediate, 2-chloro-6-fluoroacetophenone, could react with cyclohexylmagnesium bromide to yield the target alcohol. This approach mirrors the reduction of quinoline-3-carbaldehydes using sodium borohydride, as demonstrated in the synthesis of 3-(hydroxymethyl)quinolines .

Proposed Reaction Mechanism:

-

Formation of 2-chloro-6-fluoroacetophenone: Achieved via Friedel-Crafts acylation or Pd-catalyzed fluorination of pre-functionalized acetophenones .

-

Grignard Reaction:

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup.

Borohydride Reduction of Ketones

Sodium borohydride reduction of 2-chloro-6-fluorophenyl cyclohexyl ketone offers another pathway. This method, effective for analogous alcohols, typically achieves yields of 85–90% under mild conditions .

Optimized Conditions:

Physicochemical Characterization

Spectroscopic data for related compounds provide benchmarks for characterizing the target molecule:

Nuclear Magnetic Resonance (NMR)

-

NMR: Expected signals include:

-

NMR: A singlet near δ -110 to -115 ppm, consistent with ortho-fluorine substituents .

Mass Spectrometry

The molecular ion peak at m/z 241.71 (M+) fragments to yield characteristic peaks at m/z 160 (loss of cyclohexyl) and m/z 123 (aromatic ring with halogens) .

Chemical Reactivity and Functionalization

The secondary alcohol group undergoes typical reactions:

-

Esterification: Reaction with acetyl chloride yields the corresponding acetate.

-

Oxidation: Manganese dioxide or PCC converts the alcohol to 2-chloro-6-fluorophenyl cyclohexyl ketone.

-

Halogenation: Thionyl chloride substitutes the -OH group with chlorine, forming (2-chloro-6-fluorophenyl)(cyclohexyl)chloromethane.

Steric hindrance from the cyclohexyl group may slow reaction kinetics compared to less hindered analogs .

Pharmacological and Industrial Applications

Though direct studies are lacking, structural analogs suggest potential uses:

Pharmaceutical Intermediate

Chloro-fluorophenyl alcohols serve as intermediates in antitumor and antiviral agents. For example, Peloton Therapeutics’ patent EP3417851B1 highlights similar aryl ethers as HIF-2α inhibitors for cancer therapy .

Agrochemical Development

The compound’s hydrophobicity and stability make it a candidate for herbicide or fungicide formulations, leveraging halogenated aromatics’ bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume